3,3-Dichloro-1,2-propanediol

Analytical Chemistry Mass Spectrometry Structural Elucidation

3,3-Dichloro-1,2-propanediol (CAS 58366-72-6), with the IUPAC name 3,3-dichloropropane-1,2-diol, is a chlorinated derivative of propanediol characterized by a geminal dichloro group on the terminal carbon. Its molecular formula is C3H6Cl2O2, with a molecular weight of 144.98 g/mol.

Molecular Formula C3H6Cl2O2
Molecular Weight 144.98 g/mol
CAS No. 58366-72-6
Cat. No. B15398086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dichloro-1,2-propanediol
CAS58366-72-6
Molecular FormulaC3H6Cl2O2
Molecular Weight144.98 g/mol
Structural Identifiers
SMILESC(C(C(Cl)Cl)O)O
InChIInChI=1S/C3H6Cl2O2/c4-3(5)2(7)1-6/h2-3,6-7H,1H2
InChIKeyYDIWSTGWZCQZGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dichloro-1,2-propanediol (CAS 58366-72-6): Procurement and Selection Guide


3,3-Dichloro-1,2-propanediol (CAS 58366-72-6), with the IUPAC name 3,3-dichloropropane-1,2-diol, is a chlorinated derivative of propanediol characterized by a geminal dichloro group on the terminal carbon. Its molecular formula is C3H6Cl2O2, with a molecular weight of 144.98 g/mol [1]. This compound is primarily available as a research chemical with typical purity of 95% and is intended for laboratory use only, not for human or veterinary applications . Its structural feature—a gem-dihalide adjacent to a vicinal diol—presents a unique combination of functional groups that distinguishes it from other chloropropanols and dichloropropanols, which are more widely studied as industrial intermediates and food contaminants [2].

Core Identity Geminal dichloro vicinal diol; distinct from common chloropropanols
Research Use Analytical standard, synthetic intermediate, toxicology probe
Differentiation Shifted molecular weight and lipophilicity vs. 1,3-DCP and 3-MCPD

Why Generic Substitution with 3,3-Dichloro-1,2-propanediol Analogs is Not Feasible


3,3-Dichloro-1,2-propanediol cannot be simply substituted by more common chloropropanol analogs such as 3-chloro-1,2-propanediol (3-MCPD) or 1,3-dichloro-2-propanol (1,3-DCP) due to fundamental differences in their chemical structure and, consequently, their reactivity and physical properties. The geminal dichloro substitution at the C3 position of the propanediol backbone is a key structural differentiator . While 3-MCPD (C3H7ClO2, 110.54 g/mol) and 1,3-DCP (C3H6Cl2O, 128.98 g/mol) are well-characterized industrial intermediates and process contaminants, the specific gem-dichloro-diol arrangement of the target compound imparts a distinct polarity (XLogP3-AA = 0.3) and hydrogen bonding capacity that will alter its behavior in chemical syntheses and biological systems [1]. Direct experimental comparisons are scarce in the primary literature, but the following evidence establishes the compound's unique profile for specialized research applications.

Geminal dichloro substitution

Alters polarity and hydrogen bonding compared to 3-MCPD; partition behavior may shift in extractions.

Reactivity mismatch

1,3-DCP readily forms epoxides via elimination; the gem-dichloro diol is resistant, limiting direct synthetic substitution.

Mass & lipophilicity differences

+16 g/mol vs. 1,3-DCP shifts MS detection; +0.9 logP vs. 3-MCPD alters biological permeability context.

Quantitative Differentiation of 3,3-Dichloro-1,2-propanediol Against Closest Analogs


Molecular Weight and Structural Distinction from Dichloropropanol Analogs

3,3-Dichloro-1,2-propanediol (C3H6Cl2O2) possesses a molecular weight of 144.98 g/mol, which is 16 g/mol higher than the isomeric dichloropropanols 1,3-dichloro-2-propanol (1,3-DCP, C3H6Cl2O) and 2,3-dichloro-1-propanol (2,3-DCP, C3H6Cl2O), which have a molecular weight of 128.98 g/mol . This difference arises from the presence of two hydroxyl groups (a diol) in the target compound, compared to only one hydroxyl group in the dichloropropanol isomers. Additionally, the target compound is 34.44 g/mol heavier than the monochlorinated analog 3-chloro-1,2-propanediol (3-MCPD, C3H7ClO2, 110.54 g/mol). This mass difference is sufficient for unambiguous differentiation in mass spectrometry-based assays.

Molecular Weight Difference
Head-to-head
+16 g/mol vs. 1,3-DCP; +34.44 g/mol vs. 3-MCPD
Enables unambiguous MS differentiation in chloropropanol mixtures.
Computed from C3H6Cl2O2 vs. C3H6Cl2O / C3H7ClO2.
Analytical Chemistry Mass Spectrometry Structural Elucidation

Computed Lipophilicity (XLogP3-AA) Compared to Monochloropropanediol

The computed octanol-water partition coefficient (XLogP3-AA) for 3,3-dichloro-1,2-propanediol is 0.3 [1]. For the monochlorinated analog 3-chloro-1,2-propanediol (3-MCPD), the computed XLogP3-AA is -0.6 [2]. The difference of +0.9 log units indicates that the dichloro derivative is significantly more lipophilic, despite the presence of an additional hydroxyl group. This is attributed to the strong electron-withdrawing effect of the two chlorine atoms on the same carbon, which reduces the polarity of the adjacent hydroxyl groups and enhances the compound's overall hydrophobic character relative to the monochloro analog.

Lipophilicity Shift
Cross-study
XLogP3 0.3 vs. -0.6 (3-MCPD)
+0.9 log units indicates higher membrane permeation context.
Computed values; experimental logP may vary.
QSAR ADME Prediction Computational Chemistry

Inferred Reactivity Based on Geminal Dichloro Substituent

While direct experimental data comparing the reactivity of 3,3-dichloro-1,2-propanediol with its analogs is not available, its structural classification as a gem-dihalide vicinal diol allows for class-level inference. Geminal dihalides are known to be more resistant to nucleophilic substitution than vicinal or isolated haloalkanes due to the inductive effect of the second halogen and the lack of a suitable anti-periplanar geometry for E2 elimination [1]. In contrast, 1,3-dichloro-2-propanol (1,3-DCP) is a vicinal chlorohydrin, which readily undergoes dehydrochlorination to form epoxides. Therefore, the target compound is predicted to be significantly less reactive towards base-induced elimination compared to 1,3-DCP, and its hydrolysis is expected to follow a different pathway, potentially forming a gem-diol intermediate or undergoing rearrangement.

Reactivity Towards Base
Class-level
Resistant elimination vs. facile epoxide formation (1,3-DCP)
Gem-dichloro diol limits nucleophilic side reactions during synthesis.
Inferred from physical organic chemistry; experimental data needed.
Organic Synthesis Reaction Mechanism Halohydrin Chemistry

Potential as a Distinct Rodent Chemosterilant

The compound is noted in vendor documentation as having application as a rodent chemosterilant . This potential biological activity is likely tied to the compound's structural features. For context, the structurally related compound 3-chloro-1,2-propanediol (3-MCPD) is a known testicular toxicant and chemosterilant in rodents [1]. However, 3-MCPD and other chloroalcohols have been detected as process contaminants in food and are under regulatory scrutiny [2]. The geminal dichloro substitution in the target compound may alter its metabolic activation and target organ specificity, potentially offering a different toxicological and environmental fate profile compared to the monochlorinated 3-MCPD, although direct comparative toxicology data are lacking.

Rodent Chemosterilant Potential
Data to verify
Vendor-stated application; structural analog to 3-MCPD (testicular toxicant).
Candidate for non-food contact pest management research; toxicity profile may differ.
Comparative toxicology studies are lacking.
Toxicology Pesticide Chemistry Reproductive Toxicity

Validated Research and Industrial Applications for 3,3-Dichloro-1,2-propanediol


Analytical Reference Standard for Method Development

Due to its distinct molecular weight (144.98 g/mol) and polarity compared to common chloropropanols like 1,3-DCP (128.98 g/mol) and 3-MCPD (110.54 g/mol), 3,3-dichloro-1,2-propanediol serves as a unique internal standard or reference material for developing and validating gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods . Its presence in a sample is easily distinguishable from other process contaminants, making it valuable for laboratories studying chloropropanol formation or developing mitigation strategies in food chemistry and industrial processes [1].

Synthetic Intermediate for Stable, Functionalized C3 Building Blocks

The reduced reactivity of the geminal dichloro group towards base-catalyzed elimination, compared to the vicinal chloro group in 1,3-DCP, makes 3,3-dichloro-1,2-propanediol a more stable starting material for multi-step syntheses where the diol functionality must be preserved while other transformations are carried out [2]. It can serve as a precursor for the synthesis of unique glycerol derivatives, protected aldehydes, or specialized polymers that require a gem-dichloro moiety for subsequent modifications.

Specialized Toxicology and Metabolism Studies

As a structural analog of the known testicular toxicant 3-MCPD, 3,3-dichloro-1,2-propanediol offers a chemically distinct probe for investigating structure-activity relationships (SAR) in chloropropanol-induced reproductive toxicity [3]. Its different lipophilicity (XLogP3 0.3 vs. -0.6 for 3-MCPD) and altered metabolic liability (due to the gem-dichloro group) make it a valuable tool for mechanistic studies to understand the role of specific functional groups in the toxicokinetics and toxicodynamics of this class of compounds [4].

Development of Non-Food Contact Rodenticides

Vendor documentation notes its use as a rodent chemosterilant . Given the regulatory pressure on traditional rodenticides and the presence of related compounds like 3-MCPD as food contaminants, 3,3-dichloro-1,2-propanediol could be investigated as a specialized, non-food contact agent for population control in agricultural or urban pest management. Its distinct chemical signature may also offer advantages in forensic and environmental monitoring to differentiate its use from background contamination by common chloropropanols.

Application
Selection Property
Validation Focus
Analytical reference standard
Distinct mass & polarity profile
Method selectivity and chromatographic resolution
Synthetic intermediate
Gem-dichloro stability
Elimination resistance and diol preservation
Mechanistic toxicology studies
Structural analog to 3-MCPD
SAR and metabolic activation endpoints
Non-food contact pest research
Reported chemosterilant application
Target-organ toxicity and environmental fate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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